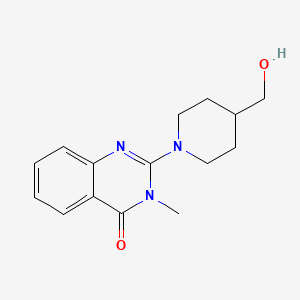
2-(4-(hydroxymethyl)piperidin-1-yl)-3-methylquinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(4-(hydroxymethyl)piperidin-1-yl)-3-methylquinazolin-4(3H)-one” is a quinazolinone derivative. Quinazolinones are a class of organic compounds with a quinazoline core structure, which itself consists of two fused six-membered rings, a benzene ring and a pyrimidine ring . The molecule also contains a piperidine ring, which is a common motif in many pharmaceuticals and other active compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the quinazolinone core, possibly through a condensation reaction of the appropriate precursors . The piperidine ring could be introduced through a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinazolinone and piperidine rings. The hydroxymethyl group attached to the piperidine ring would likely confer some polarity to the molecule .Chemical Reactions Analysis
As a quinazolinone derivative, this compound could potentially undergo a variety of chemical reactions. For example, the carbonyl group in the quinazolinone ring could be reduced, or the hydroxymethyl group could be esterified .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar hydroxymethyl group could increase its solubility in polar solvents . The compound’s reactivity would be influenced by the functional groups present .Aplicaciones Científicas De Investigación
Antihypertensive Agents
Research has highlighted the synthesis of piperidine derivatives with a quinazoline ring system, showcasing their potential as antihypertensive agents. A study conducted by Takai et al. (1986) prepared a series of piperidine derivatives incorporating a 2-oxo-1, 2, 3, 4-tetrahydro-quinazoline or 2, 4-dioxo-1, 2, 3, 4-tetrahydroquinazoline ring at the 4-position and tested them for antihypertensive activity. Among these compounds, specific derivatives produced relatively strong hypotension in spontaneously hypertensive rat models, indicating their potential as antihypertensive agents (Takai et al., 1986).
Anticancer and Antitubercular Agents
Another area of application is in the synthesis of compounds for their anticancer and antitubercular activities. Parveen et al. (2017) synthesized derivatives involving piperazine and pyrimidine moieties attached to chromene and quinoline structures, which showed promising anti-proliferative activities against human breast cancer cell lines and human embryonic kidney cells. These compounds were synthesized through an efficient multi-component one-pot synthesis under mild conditions (Parveen et al., 2017).
CGRP Receptor Inhibitors
The compound has also been explored in the context of developing calcitonin gene-related peptide (CGRP) receptor antagonists, which are significant in treating conditions like migraines. Cann et al. (2012) developed a convergent, stereoselective, and economical synthesis for a potent CGRP receptor antagonist, demonstrating the synthesis on a multikilogram scale. This research showcases the compound's utility in creating highly specific receptor antagonists (Cann et al., 2012).
Luminescent Materials
Research by Gan et al. (2003) into novel piperazine substituted naphthalimide model compounds reveals applications beyond pharmacology, such as in luminescent materials. These compounds displayed unique fluorescence properties, potentially useful in developing pH probes and studying photo-induced electron transfer processes (Gan et al., 2003).
Tuberculosis Drug Discovery
In tuberculosis drug discovery, the 2,4-diaminoquinazoline class has been identified as an effective inhibitor of Mycobacterium tuberculosis growth. Odingo et al. (2014) conducted an extensive evaluation of this series for its potential as a lead candidate, demonstrating the importance of specific moieties for activity and showing that some derivatives possess bactericidal activity against both replicating and non-replicating M. tuberculosis (Odingo et al., 2014).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[4-(hydroxymethyl)piperidin-1-yl]-3-methylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-17-14(20)12-4-2-3-5-13(12)16-15(17)18-8-6-11(10-19)7-9-18/h2-5,11,19H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGGXSHZNSLZGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2N=C1N3CCC(CC3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
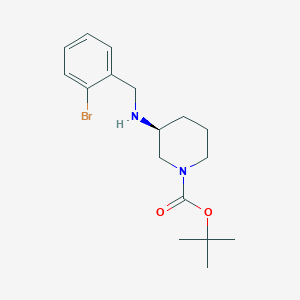
![Ethyl 1-methyl-5-(trifluoromethyl)pyrazolo[4,3-b]pyridine-6-carboxylate](/img/structure/B2675585.png)
![(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(benzylthio)acetate](/img/structure/B2675588.png)



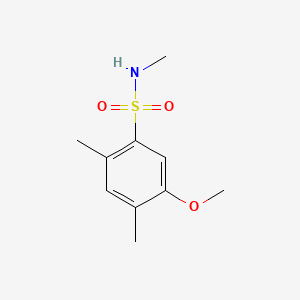
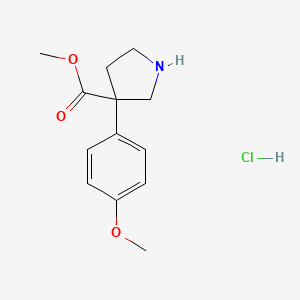
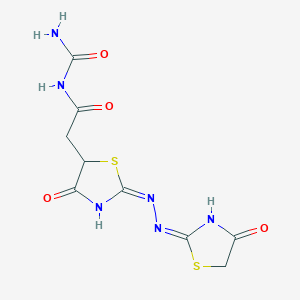
![N-[4-[2-(cyclohexanecarbonylamino)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2675599.png)

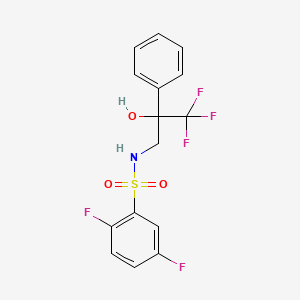
![[(4-Tert-butylcyclohexylidene)amino] 4-nitrobenzoate](/img/structure/B2675605.png)

